molecular formula C11H15ClFNO B13323688 4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol

4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13323688
M. Wt: 231.69 g/mol
InChI Key: WRCFKECSOKMHQL-UHFFFAOYSA-N
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Description

4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15ClFNO This compound is characterized by the presence of a chloro-fluorophenyl group attached to a butanol backbone through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-8(15)4-5-14-7-9-2-3-11(13)10(12)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

WRCFKECSOKMHQL-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=C(C=C1)F)Cl)O

Origin of Product

United States

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